molecular formula C7H5BrClNO B3284143 N-(4-bromo-3-chlorophenyl)formamide CAS No. 77897-92-8

N-(4-bromo-3-chlorophenyl)formamide

Cat. No.: B3284143
CAS No.: 77897-92-8
M. Wt: 234.48 g/mol
InChI Key: LBWDMAXIFXQRGP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)formamide: is an organic compound with the molecular formula C7H5BrClNO It is a derivative of formamide where the hydrogen atom is replaced by a 4-bromo-3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-chlorophenyl)formamide typically involves the reaction of 4-bromo-3-chloroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

4-bromo-3-chloroaniline+formic acidThis compound+water\text{4-bromo-3-chloroaniline} + \text{formic acid} \rightarrow \text{this compound} + \text{water} 4-bromo-3-chloroaniline+formic acid→this compound+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-3-chlorophenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-(4-bromo-3-chlorophenyl)amine.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

Chemistry: N-(4-bromo-3-chlorophenyl)formamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)formamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms (bromine and chlorine) on the phenyl ring can influence its binding affinity and specificity towards these targets. The formamide group may also play a role in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

    N-(4-chlorophenyl)formamide: Similar structure but lacks the bromine atom.

    N-(4-bromophenyl)formamide: Similar structure but lacks the chlorine atom.

    N-(3-chlorophenyl)formamide: Similar structure but with the chlorine atom in a different position.

Uniqueness: N-(4-bromo-3-chlorophenyl)formamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can impart distinct chemical and biological properties compared to its mono-halogenated counterparts. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDMAXIFXQRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 60.7 g of 4-bromo-3-chloroaniline and 300 ml of 97% formic acid was refluxed for four hours. The resulting mixture was poured over ice and filtered. The solid was washed with water and recrystallized from 3/1 v/v ether/hexane to give N-(4-bromo-3-chlorophenyl)formamide (4A), as a tan solid, mp: 110°-113° C.
Quantity
60.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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